

# GPR35 Modulation in Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gpr35 modulator 2

Cat. No.: B15572216 Get Quote

### **Abstract**

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a significant, albeit complex, therapeutic target for inflammatory diseases.[1][2] Highly expressed in the gastrointestinal tract and various immune cells, GPR35 signaling has been shown to modulate immune cell activation, cytokine production, and chemotaxis.[1][3] The receptor's role is context-dependent, exhibiting both pro- and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth overview of GPR35's role in inflammation, its signaling pathways, and the pharmacology of its modulators. It includes quantitative data on key agonists and antagonists, detailed experimental protocols for core assays, and visualizations of critical pathways and workflows to support ongoing research and drug development efforts.

### Introduction to GPR35 and Its Role in Inflammation

First identified in 1998, G protein-coupled receptor 35 (GPR35) has garnered substantial interest due to its association with several inflammatory conditions, most notably inflammatory bowel disease (IBD).[4][5] Genome-wide association studies (GWAS) have linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to IBD, primary sclerosing cholangitis, and other immune-related diseases.[1][6] The receptor is highly expressed in immune cells—including macrophages, neutrophils, T-cells, and eosinophils—and in the gastrointestinal tract, particularly in colon epithelial cells.[1][7][8]

The function of GPR35 in inflammation is multifaceted. Activation of the receptor has been shown to stimulate the production of pro-inflammatory cytokines in some contexts, while in



others, particularly within the gastrointestinal tract, it exerts protective, anti-inflammatory effects by curbing inflammatory mediators and promoting mucosal healing.[1][3][9][10][11] This dual role underscores the need for a thorough understanding of its signaling mechanisms and the development of specific modulators to harness its therapeutic potential.[1] Although several endogenous ligands have been proposed, including kynurenic acid (a tryptophan metabolite) and the chemokine CXCL17, GPR35 officially remains an orphan receptor, prompting significant efforts to identify potent and selective synthetic modulators.[4][12][13]

# **GPR35 Signaling Pathways in Inflammation**

GPR35 activation initiates intracellular signaling through both G protein-dependent and G protein-independent pathways. The receptor predominantly couples to two main families of heterotrimeric G proteins: G $\alpha$ i/o and G $\alpha$ 12/13.[1][8] Additionally, agonist binding robustly triggers the recruitment of  $\beta$ -arrestin-2, which mediates G protein-independent signaling and receptor internalization.[1][2][4]

- Gαi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]
- Gα12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[1][8] The RhoA pathway is critical for regulating cytoskeletal rearrangement, which influences immune cell migration and chemotaxis.[1][8]
- β-Arrestin-2 Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 recruits β-arrestin-2.[1] β-arrestin-2 binding physically uncouples the receptor from G proteins, leading to desensitization.[14] More importantly, it acts as a signaling scaffold, initiating G protein-independent pathways that can lead to the activation of extracellular signal-regulated kinases (ERK1/2) and modulate the nuclear factor-kappa B (NF-κB) pathway by interacting with IκBα.[1][8] The ERK pathway is central to cell proliferation and wound repair, while the NF-κB pathway is a master regulator of inflammatory gene expression.[1][8][15]

The balance between these signaling arms can lead to either pro- or anti-inflammatory outcomes depending on the cellular context, ligand bias, and duration of receptor activation.





**GPR35 Signaling in Inflammatory Responses** 

Click to download full resolution via product page

**Caption:** GPR35 canonical signaling pathways in inflammation.



# **Pharmacological Modulation of GPR35**

The development of potent and selective GPR35 modulators is critical for elucidating its function and therapeutic potential. A variety of synthetic agonists and antagonists have been identified, though many exhibit significant species selectivity, complicating the translation of preclinical findings.[4][6] The term "**Gpr35 modulator 2**" is not a standardized nomenclature; however, several potent synthetic agonists are available, such as TC-G 1001, which is also referred to as "GPR35 agonist 2".[16]

## **GPR35** Agonists

Agonists of GPR35 have demonstrated protective effects in several preclinical models of inflammation, particularly colitis.[1] Key compounds include the phosphodiesterase inhibitor Zaprinast and the more potent agonist Pamoic Acid.

Table 1: Potency of Representative GPR35 Agonists



| Compound<br>Name | Assay Type                    | Species | Potency (EC <sub>50</sub><br>/ pEC <sub>50</sub> ) | Reference(s) |
|------------------|-------------------------------|---------|----------------------------------------------------|--------------|
| Zaprinast        | Ca²+<br>Mobilization          | Human   | 840 nM                                             | [17]         |
|                  | Ca <sup>2+</sup> Mobilization | Rat     | 16 nM                                              | [17]         |
|                  | β-Arrestin-2<br>Recruitment   | Human   | pEC <sub>50</sub> = 5.4                            | [18]         |
|                  | β-Arrestin-2<br>Recruitment   | Rat     | pEC <sub>50</sub> = 7.1                            | [18]         |
| Pamoic Acid      | β-Arrestin-2<br>Recruitment   | Human   | 79 nM                                              | [16][19]     |
|                  | ERK1/2<br>Activation          | Human   | 65 nM                                              | [19]         |
|                  | Receptor<br>Internalization   | Human   | 22 nM                                              | [19]         |
| Kynurenic Acid   | β-Arrestin-2<br>Recruitment   | Human   | Low μM range                                       | [2]          |
| GPR35 agonist 2  | β-Arrestin-2<br>Recruitment   | Human   | 26 nM                                              | [16]         |
|                  | Ca <sup>2+</sup> Mobilization | Human   | 3.2 nM                                             | [16]         |
| Lodoxamide       | β-Arrestin<br>Recruitment     | Human   | Potent Agonist                                     | [20]         |

| |  $\beta$ -Arrestin Recruitment | Mouse | >100-fold lower potency vs. Human |[6] |

Note: Potency values (EC $_{50}$ , half-maximal effective concentration; pEC $_{50}$ , -log[EC $_{50}$ ]) can vary based on assay conditions and cell systems used.[1]

# **GPR35** Antagonists



The discovery of selective antagonists has been crucial for confirming that the effects of agonists are GPR35-mediated. The most well-characterized antagonist is CID2745687.

Table 2: Potency of Representative GPR35 Antagonists

| Compound<br>Name | Assay Type                  | Species | Potency (IC50 /<br>pIC50 / K <sub>I</sub> ) | Reference(s) |
|------------------|-----------------------------|---------|---------------------------------------------|--------------|
| CID2745687       | Competitive<br>Binding      | Human   | K <sub>i</sub> = 12.8 - 18<br>nM            | [18][21]     |
|                  | β-Arrestin-2<br>Recruitment | Human   | plC₅₀ = 6.70 (vs.<br>Zaprinast)             | [5][21]      |
|                  | β-Arrestin-2<br>Recruitment | Human   | $pIC_{50} = 6.27$ (vs. Cromolyn)            | [21]         |
|                  | Functional<br>Assays        | Rodent  | Ineffective                                 | [5]          |
| ML145            | Functional<br>Assays        | Human   | IC50 = 20.1 nM                              | [16]         |

| | Functional Assays | Rodent | No significant activity |[16] |

Note:  $IC_{50}$  (half-maximal inhibitory concentration),  $pIC_{50}$  (-log[ $IC_{50}$ ]), and  $K_i$  (inhibitor constant) are measures of antagonist potency.

# Role of GPR35 Modulation in Preclinical Inflammatory Models

The most compelling evidence for the therapeutic potential of GPR35 modulation comes from in vivo models of IBD, such as dextran sodium sulfate (DSS)-induced colitis.[10][11] In these models, GPR35 agonists have consistently shown protective effects, while GPR35 knockout mice often exhibit more severe disease.[22][23]

In DSS-induced colitis, GPR35 activation is thought to promote mucosal healing and epithelial barrier integrity by stimulating ERK-dependent cell migration and fibronectin expression.[1][10]



[11] Furthermore, in macrophages, GPR35 signaling can have anti-inflammatory effects by suppressing pro-inflammatory pathways.[11] For example, macrophage-specific deletion of GPR35 in a colitis model resulted in exacerbated inflammation.[1]

Table 3: Effects of GPR35 Modulation in a DSS-Induced Colitis Mouse Model

| Modulator      | Key Finding(s)                                                                                 | Mechanism of Action                                                           | Reference(s) |
|----------------|------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|--------------|
| GPR35 Agonists | Attenuated colitis symptoms (reduced weight loss, improved DAI score, less epithelial injury). | Promoted epithelial cell migration and mucosal repair via ERK activation.     | [1][23]      |
| GPR35 Knockout | Exacerbated DSS-induced colitis.                                                               | Impaired epithelial barrier function; enhanced inflammatory/immune responses. | [22][23][24] |

| Lodoxamide | Attenuated hepatic fibrosis (a related inflammatory condition). | GPR35-dependent signaling. |[21] |

# **Detailed Experimental Protocols**

Reproducible and robust assays are essential for studying GPR35 pharmacology and function. Below are detailed protocols for three key experimental methodologies.

# Protocol: β-Arrestin-2 Recruitment Assay (PathHunter® EFC Technology)

This assay provides a direct and quantitative measure of agonist-induced GPR35 activation by monitoring its interaction with  $\beta$ -arrestin-2.[1]

## Foundational & Exploratory



Principle: The assay utilizes Enzyme Fragment Complementation (EFC). GPR35 is tagged with a small enzyme fragment (ProLink), and  $\beta$ -arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active  $\beta$ -galactosidase enzyme that hydrolyzes a chemiluminescent substrate.[25]

#### Materials:

- PathHunter® CHO-K1 GPR35 β-Arrestin cells (DiscoverX)
- Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
- White, clear-bottom 96-well or 384-well assay plates
- Test compounds (agonists/antagonists)
- PathHunter® Detection Reagent Kit (DiscoverX)
- Chemiluminescent plate reader

#### Procedure:

- Cell Plating: Culture PathHunter® cells according to the supplier's protocol. Seed cells into the assay plate at an optimized density and incubate overnight (37°C, 5% CO<sub>2</sub>).[1]
- Compound Preparation: Prepare serial dilutions of test compounds in an appropriate assay buffer. For antagonist testing, prepare antagonist dilutions and a fixed concentration (e.g., EC<sub>80</sub>) of a reference agonist.
- Compound Addition (Agonist Mode): Add diluted compounds to the cell plate.
- Compound Addition (Antagonist Mode): Add antagonist dilutions to the cell plate and preincubate for a specified time (e.g., 15-30 minutes). Then, add the reference agonist to all wells (except negative controls).
- Incubation: Incubate the plate at 37°C or room temperature for 60-90 minutes.[25] The
  optimal time should be determined based on receptor-β-arrestin interaction kinetics
  (transient vs. sustained).[25]



- Detection: Prepare the PathHunter® detection reagent according to the manufacturer's instructions. Add the detection reagent to each well.[1]
- Signal Reading: Incubate the plate at room temperature for 60 minutes in the dark to allow signal development.[1] Measure the chemiluminescent signal using a plate reader.
- Data Analysis: Normalize the data to vehicle control (0% activity) and a saturating concentration of a reference agonist (100% activity). Fit the concentration-response data to a four-parameter logistic equation to determine EC<sub>50</sub> (for agonists) or IC<sub>50</sub> (for antagonists) values.[1]

### **Protocol: DSS-Induced Colitis in Mice**

This is a widely used in vivo model to study IBD pathogenesis and evaluate the efficacy of therapeutic agents.[12]

Principle: Dextran sodium sulfate (DSS) is a chemical colitogen that, when administered in drinking water, disrupts the colonic epithelial barrier, leading to a robust, reproducible inflammatory response that mimics human ulcerative colitis.[12]

#### Materials:

- Mice (e.g., 8-10 week old C57BL/6)
- Dextran Sulfate Sodium (DSS), MW 36-50 kDa
- · Sterile drinking water
- Animal balance, caging, and monitoring supplies
- Test modulator (e.g., GPR35 agonist) and vehicle control

#### Procedure:

 Acclimatization & Baseline: Acclimatize mice for at least one week. Record the initial body weight of each mouse before starting the induction.[3][4]



- Colitis Induction: Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The
  concentration and duration depend on the desired severity (acute vs. chronic).[9][26] For an
  acute model, provide mice with DSS water ad libitum for 5-7 consecutive days.[12][26]
   Control mice receive regular drinking water.
- Therapeutic Intervention: Administer the GPR35 modulator or vehicle control to the treatment groups daily via a chosen route (e.g., oral gavage, intraperitoneal injection) starting from day 0 or as per the study design.
- Daily Monitoring: Monitor mice daily for:
  - Body weight (percent loss from baseline)[12]
  - Stool consistency (0=normal, 2=loose, 4=diarrhea)
  - Presence of blood in stool (0=none, 2=occult, 4=gross bleeding)
  - Calculate a daily Disease Activity Index (DAI) score by summing the scores for weight loss, stool consistency, and bleeding.
- Termination and Tissue Collection: At the end of the study (e.g., day 7-10), euthanize the mice.[3]
  - Measure the length of the colon from the cecum to the anus (shortening is a sign of inflammation).[3]
  - Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO)
     assay (to quantify neutrophil infiltration), and cytokine analysis (e.g., via qPCR or ELISA).
     [26]
- Data Analysis: Compare DAI scores, colon length, histological damage scores, and inflammatory markers between treatment groups and the DSS-only control group.

## **Protocol: Calcium Mobilization Assay**

This assay measures intracellular calcium flux following the activation of Gq-coupled receptors. While GPR35 primarily couples to  $G\alpha i/o$  and  $G\alpha 12/13$ , this assay is often used in cell lines

## Foundational & Exploratory





engineered to co-express a promiscuous  $G\alpha$  subunit (like  $G\alpha15/16$ ) or a chimeric  $G\alpha q$  protein, which links receptor activation to the phospholipase C (PLC) and calcium release pathway.[23]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the GPCR activates the Gq pathway, leading to the release of Ca<sup>2+</sup> from intracellular stores (endoplasmic reticulum). The dye binds to the released Ca<sup>2+</sup>, causing a measurable increase in fluorescence intensity.[7][27]

#### Materials:

- HEK293 or CHO cells expressing GPR35 and a promiscuous/chimeric Gq protein.
- Cell culture medium.
- Black, clear-bottom 96-well or 384-well assay plates.
- Fluorescent calcium indicator dye kit (e.g., FLIPR Calcium 5/6 Assay Kit).
- Probenecid (an anion transport inhibitor to prevent dye leakage, if needed).[7]
- Fluorescence plate reader with an integrated fluidic dispenser (e.g., FlexStation® 3).

#### Procedure:

- Cell Plating: Seed cells into the assay plate to achieve a confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO<sub>2</sub>).[27]
- Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions, often including probenecid. Remove the culture medium from the cells and add the dye solution.
- Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, to allow for dye uptake and de-esterification.[27]
- Assay Setup: Place the cell plate and a plate containing the diluted test compounds into the fluorescence plate reader.
- Signal Reading:



- Establish a stable baseline fluorescence reading for 10-20 seconds.[17]
- Program the instrument to inject the compounds into the wells.
- Immediately begin measuring the fluorescence intensity kinetically for 60-180 seconds to capture the transient calcium peak.
- Data Analysis: Determine the peak fluorescence response for each well. Normalize the data (e.g., as a percentage of the response to a reference agonist) and plot against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine EC<sub>50</sub> values.[17]

# Workflow for GPR35 Modulator Screening and Characterization

The discovery and development of novel GPR35 modulators typically follows a structured workflow, progressing from high-throughput screening to detailed characterization and in vivo validation.





Click to download full resolution via product page

**Caption:** A typical experimental workflow for GPR35 modulator screening.



### **Conclusion and Future Directions**

GPR35 represents a compelling but challenging target for the treatment of inflammatory diseases, particularly IBD. The wealth of data from preclinical models strongly suggests that GPR35 agonism has a protective and therapeutic effect in the gut by enhancing mucosal repair and modulating immune responses.[1][23] However, the path to clinical development is complicated by several factors:

- Species Selectivity: The marked pharmacological differences between human and rodent GPR35 orthologs pose a significant challenge for translating results from animal models.[6]
   [18]
- Dual Inflammatory Role: The pro- and anti-inflammatory roles of GPR35 need to be carefully
  dissected to avoid undesirable effects when targeting the receptor systemically.[1]
- Orphan Status: A definitive understanding of the endogenous ligand(s) and their physiological roles would greatly advance therapeutic development.[4][13]

Future research should focus on developing modulators with improved cross-species activity to enable more reliable preclinical validation. Furthermore, exploring biased agonism—selectively activating either G protein or  $\beta$ -arrestin pathways—may offer a strategy to isolate the therapeutic anti-inflammatory effects while minimizing potential pro-inflammatory actions. Continued investigation into the downstream signaling networks and the receptor's function in specific immune cell subsets will be critical to fully unlocking the therapeutic potential of GPR35 modulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 3. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 4. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 5. GPR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 8. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. GPR35 in Intestinal Diseases: From Risk Gene to Function PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bocsci.com [bocsci.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. xtalks.com [xtalks.com]
- 25. Measurement of β-Arrestin Recruitment for GPCR Targets Assay Guidance Manual -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. socmucimm.org [socmucimm.org]



- 27. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- To cite this document: BenchChem. [GPR35 Modulation in Inflammatory Responses: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572216#gpr35-modulator-2-and-its-role-in-inflammatory-responses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com